molecular formula C14H24N2O3 B12215612 tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate

Cat. No.: B12215612
M. Wt: 268.35 g/mol
InChI Key: PPSOKLACPMVKRE-CSKARUKUSA-N
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Description

2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C14H24N2O3. It is characterized by the presence of a dimethylamino group attached to an acryloyl moiety, which is further connected to a pyrrolidine ring. The tert-butyl ester group provides steric hindrance, making the compound stable under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to introduce the dimethylamino group. Finally, the tert-butyl ester is formed by esterification with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the acryloyl moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and acryloyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

Tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.

  • Molecular Formula : C14H24N2O3
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 1421314-91-1
  • Appearance : Typically a pale yellow solid.
  • Density : Approximately 1.079 g/cm³ (predicted)
  • Boiling Point : Estimated around 373.7 °C (predicted)

The biological activity of this compound primarily revolves around its interaction with biological pathways involved in inflammation and cellular signaling. The dimethylamino group enhances the compound's solubility and bioavailability, which is crucial for its pharmacological effects.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, a related compound demonstrated dual inhibition of prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses . The compound was evaluated in various animal models, showing promising results in reducing edema and pain.

Case Studies and Research Findings

Several research findings have detailed the efficacy of this compound:

  • In Vitro Studies :
    • A study reported that derivatives of pyrrolidine compounds showed IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential .
    • Another investigation highlighted the compound's role in inhibiting inflammatory cytokines, contributing to its therapeutic profile against chronic inflammatory diseases.
  • In Vivo Studies :
    • Animal models treated with tert-butyl derivatives displayed reduced paw edema and inflammation markers compared to control groups, suggesting effective therapeutic action .
    • Histopathological examinations showed minimal organ damage, indicating a favorable safety profile for long-term use .

Data Table of Biological Activity

Study ReferenceBiological ActivityIC50 ValueNotes
COX Inhibition0.02–0.04 μMStrong anti-inflammatory effects
Cytokine InhibitionN/AReduces chronic inflammation markers
Edema ReductionN/AEffective in animal models

Safety and Toxicology

The safety profile of this compound is under investigation, with preliminary data suggesting low toxicity levels even at higher doses. Further studies are required to establish the complete toxicological profile.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-6-7-11(16)12(17)8-10-15(4)5/h8,10-11H,6-7,9H2,1-5H3/b10-8+

InChI Key

PPSOKLACPMVKRE-CSKARUKUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)/C=C/N(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C=CN(C)C

Origin of Product

United States

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